molecular formula C13H17N2NaO3S B2737797 Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate CAS No. 1909324-68-0

Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate

Cat. No.: B2737797
CAS No.: 1909324-68-0
M. Wt: 304.34
InChI Key: CUAMIGHNOYYUSR-UHFFFAOYSA-M
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Description

Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate is a synthetic compound with a complex structure that includes a thiophene ring, a pyrrolidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the pyrrolidine and morpholine rings through nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride, morpholine, and pyrrolidine. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the morpholine or pyrrolidine rings.

Scientific Research Applications

Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring may participate in π-π interactions, while the morpholine and pyrrolidine rings can form hydrogen bonds with target molecules. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-[3-(piperidin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate
  • Sodium 5-[3-(morpholin-4-yl)piperidin-1-yl]thiophene-2-carboxylate
  • Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]furan-2-carboxylate

Uniqueness

Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate is unique due to the presence of both morpholine and pyrrolidine rings, which provide distinct chemical and biological properties. The combination of these rings with the thiophene core enhances the compound’s ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research.

Biological Activity

Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

PropertyValue
Molecular Formula C13H17N2NaO3S
Molecular Weight 304.34 g/mol
CAS Number 1909324-68-0
IUPAC Name This compound
Canonical SMILES O=C([O-])c1ccc(N2CCC(N3CCOCC3)C2)s1.[Na+]

The biological activity of this compound is attributed to its structural features, particularly the thiophene ring and the morpholine-pyrrolidine substitution. The compound interacts with various biological targets, including enzymes and receptors, potentially modulating their activity. This modulation can lead to therapeutic effects, such as:

  • Antimicrobial Activity: The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Antimicrobial Properties

Research indicates that sodium derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity. For instance, compounds similar to this compound have shown MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds:

  • Cytotoxicity in Cancer Cell Lines:
    • This compound was assessed for cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The compound exhibited dose-dependent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
  • Mechanism of Induction of Apoptosis:
    • Flow cytometry assays revealed that the compound induces apoptosis through caspase activation pathways, leading to increased levels of pro-apoptotic proteins like p53 in treated cells .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated that:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis induction via caspase activation
U9372.41Cell cycle arrest at G1 phase

The study concluded that the compound's unique structure contributes to its selective cytotoxicity against cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

In comparison with related compounds such as 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxamide , this compound exhibited superior biological activity in both antimicrobial and anticancer assays. This suggests that the sodium salt form may enhance solubility and bioavailability, contributing to its effectiveness .

Properties

IUPAC Name

sodium;5-(3-morpholin-4-ylpyrrolidin-1-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S.Na/c16-13(17)11-1-2-12(19-11)15-4-3-10(9-15)14-5-7-18-8-6-14;/h1-2,10H,3-9H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAMIGHNOYYUSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOCC2)C3=CC=C(S3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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